molecular formula C15H16N2 B13738664 Indoline, 1-(2-(2-pyridyl)ethyl)- CAS No. 14845-02-4

Indoline, 1-(2-(2-pyridyl)ethyl)-

Cat. No.: B13738664
CAS No.: 14845-02-4
M. Wt: 224.30 g/mol
InChI Key: JZHBBTBIFNAYGW-UHFFFAOYSA-N
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Description

Indoline, 1-(2-(2-pyridyl)ethyl)- is a heterocyclic organic compound that features an indoline core with a 2-pyridyl ethyl substituent. This compound is part of the indole family, which is known for its wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indoline, 1-(2-(2-pyridyl)ethyl)- typically involves the cyclization of N-allylated anilines. One common method is the one-pot silver-catalyzed radical cyclization, where an unactivated double bond acts as the radical acceptor . Another method involves the Fischer indolization reaction, where enol intermediates are exposed to acidic conditions to yield the indoline product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Catalysts and reaction conditions are often fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Indoline, 1-(2-(2-pyridyl)ethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields indole derivatives, while substitution reactions can introduce various functional groups onto the pyridyl ring .

Scientific Research Applications

Indoline, 1-(2-(2-pyridyl)ethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Indoline, 1-(2-(2-pyridyl)ethyl)- involves its interaction with various molecular targets and pathways. The indoline core can interact with biological receptors, enzymes, and other proteins, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indoline, 1-(2-(2-pyridyl)ethyl)- is unique due to its specific combination of an indoline core and a pyridyl ethyl substituent. This structure imparts unique chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

14845-02-4

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

1-(2-pyridin-2-ylethyl)-2,3-dihydroindole

InChI

InChI=1S/C15H16N2/c1-2-7-15-13(5-1)8-11-17(15)12-9-14-6-3-4-10-16-14/h1-7,10H,8-9,11-12H2

InChI Key

JZHBBTBIFNAYGW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)CCC3=CC=CC=N3

Origin of Product

United States

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